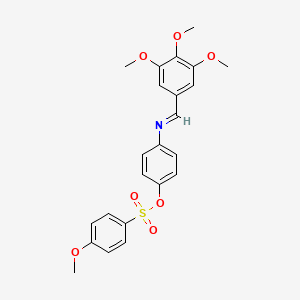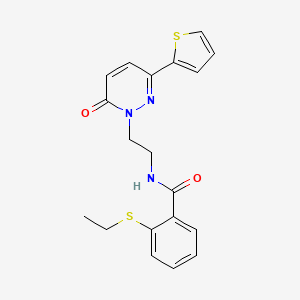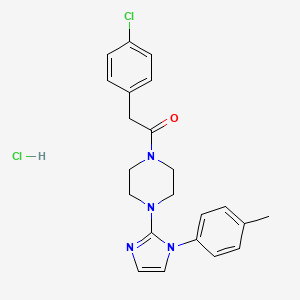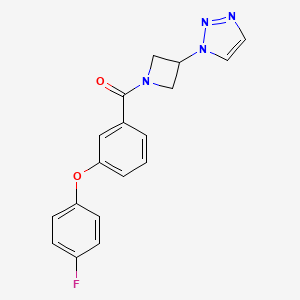
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C23H23NO7S and a molecular weight of 457.5. It belongs to a class of compounds that contain the trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . The 3,4,5-trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is a critical and valuable core of a variety of biologically active molecules . It has been incorporated in a wide range of therapeutically interesting drugs .Molecular Structure Analysis
The molecular structure of this compound includes a trimethoxyphenyl group, which is a six-membered electron-rich ring. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Chemical Reactions Analysis
The TMP group in the compound has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .Scientific Research Applications
Synthesis and Chemical Properties
Novel Quinazolinone Derivatives Synthesis 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, related to the compound , has been synthesized and reacted with various primary aromatic amines, heterocyclic amines, and diamines under different conditions. This process led to the production of novel compounds, which were then evaluated for their antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).
Crystal Structure Analysis The crystal structure of a compound closely related to the one , N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, has been studied, revealing a V-shaped conformation and the presence of intramolecular and intermolecular hydrogen bonding, contributing to the formation of chains in the crystal (Kobkeatthawin et al., 2013).
Synthesis via Ultrasonic Method A key intermediate of coenzyme Q10, closely resembling the compound of interest, was synthesized from 3,4,5-trimethoxytoluene, demonstrating an overall yield of 57.1%. This synthesis involved multiple steps, including Vilsmeier-Haack reaction and ultrasonic condition treatments (Zhi-min, 2008).
Biological Activities
Antimitotic and Vascular Disrupting Agents 2-Hydroxy-3,4,5-trimethoxybenzophenones, which share structural similarities with the compound , have shown significant antiproliferative activity against certain cells and have exhibited tubulin affinity comparable to known compounds. They also revealed concentration-dependent vascular-disrupting properties in studies with human cells (Chang et al., 2014).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, have shown promising photophysical and photochemical properties for photodynamic therapy applications, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Sulfonated Schiff Base Copper(II) Complexes as Catalysts Sulfonated Schiff base copper(II) complexes have been used as catalysts for alcohol oxidation, demonstrating significant selectivity and efficiency. These complexes have been applied in various synthesis processes, highlighting their utility in organic chemistry (Hazra et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the catalytic site of EGFR, preventing the receptor from undergoing autophosphorylation upon ligand binding and thus inhibiting downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis in EGFR-overexpressing cells.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the MAPK pathway , PI3K/Akt pathway , and JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can downregulate these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’smolecular weight (506.366) and LogP (4.67) suggest that it may have good membrane permeability , which could potentially enhance its bioavailability
Result of Action
The compound’s action on EGFR leads to a decrease in cell proliferation and an increase in apoptosis in EGFR-overexpressing cells . This could potentially result in the shrinkage of tumors that are dependent on EGFR signaling. The compound also significantly reduces the ROS levels in lung cancer cells .
properties
IUPAC Name |
[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7S/c1-27-18-9-11-20(12-10-18)32(25,26)31-19-7-5-17(6-8-19)24-15-16-13-21(28-2)23(30-4)22(14-16)29-3/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWYKZZJCUHYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2805366.png)

![3-[3-({2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2805369.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2805370.png)
![[4-(trifluoromethyl)phenyl]methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate](/img/structure/B2805371.png)



![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2805378.png)
![[1-(Oxirane-2-carbonyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2805379.png)
![N-(3-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2805382.png)
![5-Chloro-3-[(3,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2805383.png)
